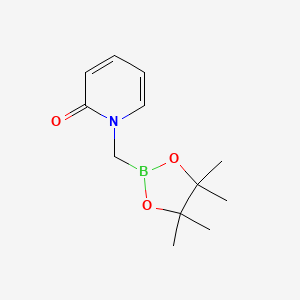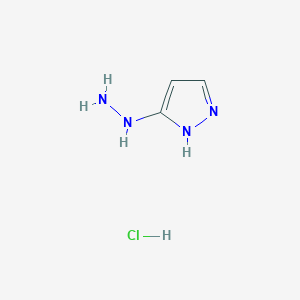
3-Hydrazinyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of pyrazole, characterized by the presence of a hydrazine group at the third position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropyrazole with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydrazinyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-hydrazinyl-1H-pyrazole hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in pathogens and cancer cells.
Comparación Con Compuestos Similares
3-Aminopyrazole: Similar in structure but with an amino group instead of a hydrazine group.
3-Hydrazinyl-1H-pyrazole: The base form without the hydrochloride salt.
4-Hydrazinyl-1H-pyrazole: A positional isomer with the hydrazine group at the fourth position.
Uniqueness: 3-Hydrazinyl-1H-pyrazole hydrochloride is unique due to its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C3H7ClN4 |
|---|---|
Peso molecular |
134.57 g/mol |
Nombre IUPAC |
1H-pyrazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C3H6N4.ClH/c4-6-3-1-2-5-7-3;/h1-2H,4H2,(H2,5,6,7);1H |
Clave InChI |
WNPZVJMHIABWSY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


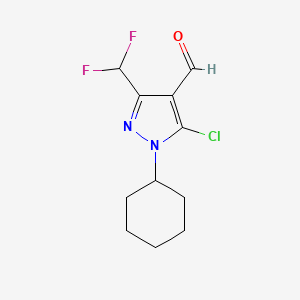
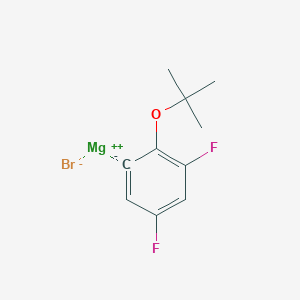
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
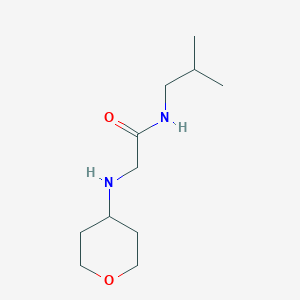


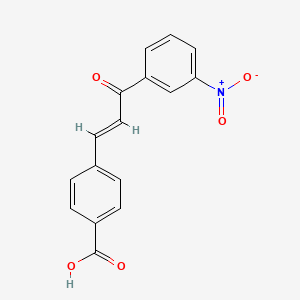
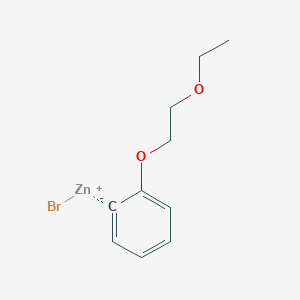

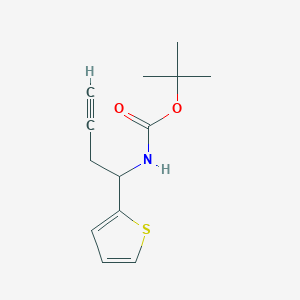
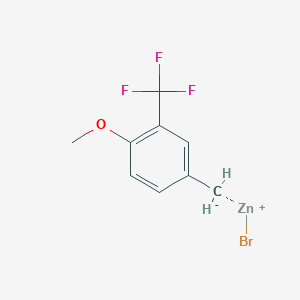
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
